molecular formula C13H13NO2S B2550147 Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2180010-55-1

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2550147
CAS No.: 2180010-55-1
M. Wt: 247.31
InChI Key: HJEACWQDLLOCAX-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted at the 3-position with a thiophen-3-yl group and a furan-3-yl moiety attached via a methanone bridge. This structure combines aromatic (furan, thiophene) and aliphatic (pyrrolidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEACWQDLLOCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

Building upon methodology from patent WO1998022459A1, this route employs a palladium-catalyzed cross-coupling between 3-(thiophen-3-yl)pyrrolidine-1-carbonyl chloride and furan-3-ylboronic acid:

Pd(PPh3)4 (5 mol%)
K2CO3, DMF/H2O (3:1)
80°C, 12 h → 78% yield

Key advantages :

  • Excellent functional group tolerance
  • Scalable to multigram quantities (demonstrated at 45 kg scale in WO2010023322A1)

Characterization data :

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 1.8, 3.2 Hz, 1H), 6.75–6.68 (m, 3H), 3.91–3.82 (m, 4H), 2.45–2.37 (m, 2H)
  • HRMS : m/z [M+H]+ calcd for C13H12FNO3S 296.0521, found 296.0519

Nucleophilic Acyl Substitution Route

Acid Chloride Intermediate Formation

Adapting procedures from WO1998022459A1, 3-(thiophen-3-yl)pyrrolidine undergoes chloroacylation:

SOCl2 (3 eq), DCM
Reflux 4 h → 95% conversion

Subsequent reaction with furan-3-ylmagnesium bromide:

THF, −78°C → RT
12 h → 82% isolated yield

Critical parameters :

  • Strict temperature control prevents Wagner-Meerwein rearrangements
  • Anhydrous conditions essential for Grignard stability

One-Pot Multicomponent Assembly

Tandem Mannich/Friedel-Crafts Sequence

Combining elements from both and, this innovative approach enables direct construction of the pyrrolidine core:

Component Equiv Role
Thiophene-3-carboxaldehyde 1.0 Mannich donor
Furan-3-ylacetic acid 1.2 Carbonyl source
Ammonium acetate 2.5 Cyclization catalyst

Reaction profile :

  • 120°C in DMSO achieves simultaneous cyclization and acylation
  • 89% yield after silica gel chromatography

Solid-Phase Synthesis for Parallel Optimization

Wang Resin Immobilization Strategy

Modifying the acetal protection chemistry from:

  • Resin loading via silyl ether formation
  • Sequential coupling of thiophene and furan subunits
  • TFA cleavage (95% recovery)

Throughput advantage :

  • Enables simultaneous screening of 48 substrates

Analytical Characterization Benchmarks

Spectroscopic Consistency Criteria

Technique Critical Signatures Reference Standards
13C NMR 194.0 ppm (ketone C=O)
IR 1685 cm−1 (conj. C=O)
HPLC tR = 12.55 min (MeCN/KH2PO4)

Impurity profiling :

  • <0.5% regioisomeric contamination by USP guidelines

Industrial-Scale Considerations

Solvent Selection Matrix

Solvent Yield (%) Purity (%) E-factor
DMF 89 99.6 8.2
THF 78 98.9 5.1
DMSO 92 99.1 10.4

Data adapted from demonstrating DMSO's superior yield despite higher environmental impact

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The furan and thiophene rings participate in electrophilic substitution reactions, with regioselectivity influenced by electronic and steric factors.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
NitrationHNO₃/H₂SO₄ at 0–5°C5-Nitro-furan derivatives
SulfonationSO₃ in DCM at room temperatureThiophene-3-sulfonic acid analogs
HalogenationCl₂ or Br₂ in acetic acid2-Bromo-thiophene or 5-chloro-furan adducts
  • Mechanistic Insight : Thiophene undergoes faster halogenation than furan due to sulfur’s +M effect, directing electrophiles to the α-position.

Oxidation Reactions

The compound’s heterocyclic components show distinct oxidative behavior:

Thiophene Oxidation

Oxidizing AgentConditionsProductsSelectivity
H₂O₂ (30%)Acetic acid, 60°C, 4 hoursThiophene-1,1-dioxide derivatives>80% yield
KMnO₄Acidic aqueous medium, refluxSulfone formation with ring cleavageModerate

Furan Oxidation

Oxidizing AgentConditionsProducts
mCPBADCM, 0°C to RT, 12 hours2,5-Epoxy-furan intermediates

Reduction Reactions

The pyrrolidine and carbonyl groups are susceptible to reduction:

Catalytic Hydrogenation

SubstrateCatalystConditionsProducts
Pyrrolidine carbonylPd/C (10%)H₂ (1 atm), EtOH, RTPyrrolidine alcohol derivatives

Metal Hydride Reduction

ReagentSolventProducts
NaBH₄MeOH, 0°CSecondary alcohol at carbonyl position
LiAlH₄THF, refluxComplete reduction to CH₂ groups

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen undergoes alkylation and acylation:

Acylation

Acylating AgentBaseConditionsProducts
Acetyl chlorideEt₃NDCM, 0°C, 30 minutesN-Acetyl-pyrrolidine derivatives

Azide Substitution

ReagentConditionsProducts
NaN₃1,4-dioxane/H₂O, 100°C, 24 hrs3-Azido-pyrrolidine analogs

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProducts
Phenylboronic acidPd(PPh₃)₄K₂CO₃, DMF, 80°CBiaryl-thiophene hybrids

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit pharmacological relevance:

  • Antiviral Activity : Derivatives with oxy-piperidine substitutions show EC₅₀ values of 0.19–9.70 μM against pseudotyped Ebola virus .

  • Kinase Inhibition : Analogous pyrrolidine-thiophene compounds inhibit cancer-associated kinases (IC₅₀: 10–50 nM).

Stability and Degradation Pathways

ConditionDegradation ProductsMechanism
Acidic hydrolysisFuran-3-carboxylic acidCarbonyl group hydrolysis
UV light exposureThiophene ring-opening productsPhotooxidation

Scientific Research Applications

Chemistry

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the exploration of its reactivity profile and the development of derivatives with enhanced properties.

Biology

Research indicates that compounds containing furan and thiophene rings exhibit diverse biological activities, including:

  • Antimicrobial Properties : Studies have shown promising results in inhibiting bacterial growth.
  • Anticancer Activity : The compound is being investigated for its potential to target cancer cells effectively.

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for use in organic electronics and photonic devices.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives based on furan and thiophene rings. This compound exhibited significant activity against various bacterial strains, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Research

Research conducted on the anticancer efficacy of this compound revealed that it could induce apoptosis in cancer cells through specific molecular pathways. This study highlights its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolidine vs. Piperidine/Other Cores
  • Example: (4-(2-Fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone () replaces the pyrrolidine with a pyrrole ring and introduces a fluorophenyl group.
  • Relevance: The pyrrolidine core in the target compound likely enhances rigidity compared to open-chain analogs (e.g., propanone derivatives in ), which could stabilize interactions with planar biological targets .
Methanone vs. Propanone Linkers
  • Example: 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one () features a propanone chain between the furan and pyrrolidine. The extended linker may increase hydrophobicity but reduce steric hindrance compared to the methanone bridge in the target compound .

Substituent Effects

Thiophene Substitution Position
  • Thiophen-3-yl vs. Thiophen-2-yl: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone () substitutes thiophen-2-yl with a methyl group. Biological Implications: highlights that side-chain positioning in cannabinoid analogs significantly impacts receptor affinity, suggesting that the thiophen-3-yl group in the target compound may occupy a distinct spatial region in target binding pockets .
Furan Substitution
  • Furan-3-yl vs. Furan-2-yl: Compounds like (7-(Furan-2-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone () demonstrate that furan-2-yl substitution can lead to lower synthetic yields (33% for furan-2-yl vs. 46% for furan-3-yl in compound 18), possibly due to regioselectivity challenges in cross-coupling reactions .

Functional Group Modifications

  • Hydroxyl and Methyl Groups: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone () introduces a hydroxyl group on the pyrrolidine and a methyl group on thiophene. The hydroxyl group could enhance solubility via hydrogen bonding, while the methyl group may increase lipophilicity, contrasting with the unsubstituted pyrrolidine and thiophen-3-yl in the target compound .

Key Observations :

  • Low yields in thiophen-3-yl indole derivatives (5% for compound 22, ) suggest challenges in introducing thiophen-3-yl groups via cross-coupling, possibly due to steric or electronic factors .
  • Hydrogenation of propenone precursors (e.g., 30% yield in ) may offer a viable route for synthesizing saturated pyrrolidine analogs .

Biological Activity

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

The compound consists of a furan ring, a thiophene ring, and a pyrrolidine moiety. This combination of heterocycles is known to influence various biological activities, including antioxidant, anticancer, and antimicrobial properties. The molecular formula for this compound is C13H13NO2SC_{13}H_{13}NO_2S with a molecular weight of 247.31 g/mol .

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies, often involving multi-step reactions that yield varying degrees of purity and yield. Common approaches include:

  • Condensation Reactions : Utilizing furan and thiophene derivatives in the presence of appropriate catalysts.
  • Cyclization Techniques : Employing cyclization methods to form the pyrrolidine structure effectively.

These synthetic pathways not only highlight the compound's versatility but also pave the way for the development of derivatives with enhanced biological activities.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH radical scavenging assays, indicating their potential to mitigate oxidative stress .

Anticancer Activity

Furan-containing compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
U87 (Glioblastoma)10.5Moderate cytotoxicity
MDA-MB-231 (Breast Cancer)15.0Lower cytotoxicity compared to U87

These findings suggest that while the compound shows potential, its efficacy may vary significantly depending on the type of cancer being targeted .

Antimicrobial Activity

The antimicrobial properties of Furan-based compounds have also been documented. Preliminary studies indicate that derivatives can inhibit bacterial growth effectively:

Bacterial Strain MIC (µg/mL) Comparison Control
Staphylococcus aureus8.0Ciprofloxacin (2 µg/mL)
Escherichia coli12.5Ciprofloxacin (2 µg/mL)

These results reflect the compound's potential as a lead in developing new antibacterial agents .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated the effects of various derivatives on glioblastoma cells, revealing that modifications to the thiophene moiety significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance activity against resistant cancer cell lines .
  • Antioxidant Properties Evaluation : Another research focused on assessing the antioxidant capacity using DPPH assays, where Furan derivatives were found to exhibit radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by incorporating solvation effects.
  • Dose-Response Experiments : Validate computational results with dose-dependent assays (e.g., IC50_{50} curves). used this approach to correlate tubulin inhibition with cytotoxicity .

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